molecular formula C15H20N2O2 B7450534 N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide

N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide

Cat. No.: B7450534
M. Wt: 260.33 g/mol
InChI Key: PKUVOQJAIIFJQN-UHFFFAOYSA-N
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Description

N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide typically involves a multi-step process. The initial step often includes the acylation of 2,5-dimethylphenylamine with acetic anhydride to form 2,5-dimethylphenylacetamide. This intermediate is then reacted with 2-bromoethylamine under basic conditions to yield N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}amine. The final step involves the reaction of this intermediate with acryloyl chloride to produce this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or alkene functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The products depend on the nucleophile used but can include various substituted amides or alkenes.

Scientific Research Applications

N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}acetamide
  • N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}but-2-enamide

Uniqueness

N-{2-[2-(2,5-dimethylphenyl)acetamido]ethyl}prop-2-enamide is unique due to its specific structural features, such as the presence of both an amide and an alkene functional group

Properties

IUPAC Name

N-[2-[[2-(2,5-dimethylphenyl)acetyl]amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-14(18)16-7-8-17-15(19)10-13-9-11(2)5-6-12(13)3/h4-6,9H,1,7-8,10H2,2-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUVOQJAIIFJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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